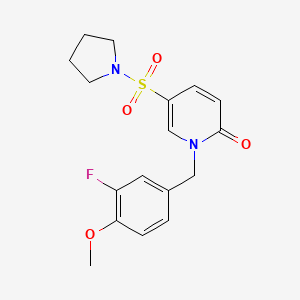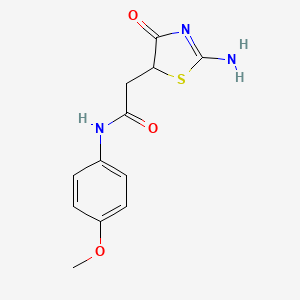
N-(6-sulfamoyl-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “N-(6-sulfamoyl-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide” is a benzothiazole derivative. Benzothiazoles are aromatic heterocyclic compounds with a bicyclic structure consisting of the fusion of a benzene ring and a thiazole ring. They are known for their diverse pharmacological activities .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of two benzothiazole rings, a sulfamoyl group (-SO2NH2), and a carboxamide group (-CONH2). These functional groups could potentially participate in various chemical reactions .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the functional groups present. The benzothiazole rings could potentially undergo electrophilic substitution reactions. The sulfamoyl and carboxamide groups could participate in various reactions involving nucleophiles and electrophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. Factors such as polarity, solubility, melting point, and boiling point would be determined by these characteristics .Scientific Research Applications
Synthesis and Biological Activities
Benzothiazole derivatives have been synthesized and evaluated for their biological activities. For instance, a series of benzothiazole derivatives have been synthesized, showing promising antibacterial and antifungal activities. These compounds were designed by incorporating benzothiazole with various functional groups, aiming to improve their bioactivity against several pathogenic strains. Notably, some derivatives have shown significant potential as antimicrobial agents, indicating their usefulness in developing new therapeutic agents (Incerti et al., 2017; Ikpa et al., 2020).
Anticancer Potential
Research into benzothiazole derivatives has also explored their potential anticancer properties. A study synthesized new thiazole derivatives and investigated their antitumor activity, finding that some compounds exhibited significant ability to inhibit the growth of human tumor cells in vitro. This suggests that benzothiazole derivatives could be promising candidates for anticancer drug development (Ostapiuk et al., 2017).
Antimicrobial Properties
Benzothiazole derivatives have been synthesized and tested for their antimicrobial properties, showing effectiveness against various bacterial and fungal pathogens. The synthesized compounds demonstrated significant activity, highlighting the potential of benzothiazole derivatives in treating infections and as a basis for developing new antimicrobial agents (Bhusari et al., 2008).
Synthesis and Reactivity
The synthesis and reactivity of benzothiazole derivatives have been subjects of study, focusing on the development of new synthetic routes and the exploration of their chemical properties. Research in this area aims to expand the utility of benzothiazole derivatives in various scientific applications, including their use as intermediates in organic synthesis (Aleksandrov et al., 2017).
Safety and Hazards
properties
IUPAC Name |
N-(6-sulfamoyl-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N4O3S3/c16-25(21,22)9-2-4-11-13(6-9)24-15(18-11)19-14(20)8-1-3-10-12(5-8)23-7-17-10/h1-7H,(H2,16,21,22)(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUFYEIHONOORSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)NC3=NC4=C(S3)C=C(C=C4)S(=O)(=O)N)SC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N4O3S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-sulfamoyl-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


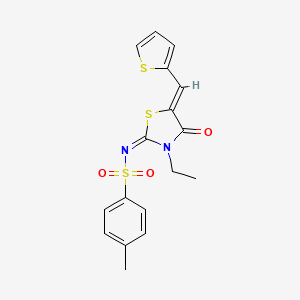
![N-(2-bromo-4-methylphenyl)-2-{[3-(4-phenylpiperazin-1-yl)pyrazin-2-yl]sulfanyl}acetamide](/img/structure/B2559512.png)
![2-chloro-N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-4-nitrobenzamide](/img/structure/B2559516.png)
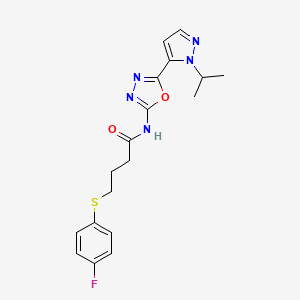
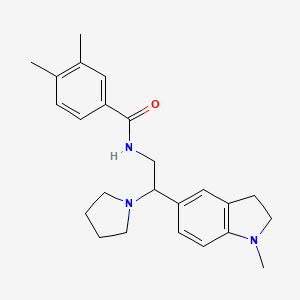
![4-{[1-(4-cyanobenzoyl)piperidin-3-yl]methoxy}-N-cyclopropylbenzamide](/img/no-structure.png)
![N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-3-(p-tolylthio)propanamide](/img/structure/B2559520.png)
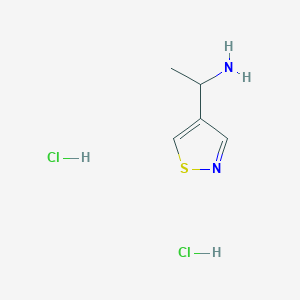
![N-[3-[4-(3-Methylimidazol-4-yl)piperidin-1-yl]-3-oxopropyl]prop-2-enamide](/img/structure/B2559522.png)
![7-benzyl-1-(2-ethoxyethyl)-3,9-dimethyl-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-g]purine-6,8-dione](/img/structure/B2559523.png)
![3-(2-Chloro-6-fluorophenyl)-N-{2-[(fur-2-ylmethyl)thio]ethyl}-5-methylisoxazole-4-carboxamide](/img/structure/B2559524.png)
